Product packaging for 2-Cyclopropylideneacetic acid(Cat. No.:CAS No. 5687-73-0)

2-Cyclopropylideneacetic acid

Cat. No.: B3145163
CAS No.: 5687-73-0
M. Wt: 98.1 g/mol
InChI Key: BUTJLJIPWQEYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Framework of Cyclopropane-Containing Scaffolds in Organic Synthesis

Cyclopropane-containing scaffolds are of paramount importance in the field of organic synthesis, largely due to their unique structural and electronic properties. The inherent ring strain of the three-membered ring imparts a high degree of reactivity, making cyclopropanes versatile intermediates for a wide array of chemical transformations. researchgate.net These transformations often involve ring-opening reactions that can lead to the formation of more complex acyclic or larger ring systems, providing a powerful tool for molecular construction.

Furthermore, chiral cyclopropane (B1198618) rings are recognized as key pharmacophores—structural motifs responsible for a molecule's biological activity—in numerous pharmaceuticals and bioactive natural products. ontosight.aiCurrent time information in Bangalore, IN. Their rigid, three-dimensional structure allows them to act as conformational constraints in larger molecules, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of cyclopropane units into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. uni.lu Consequently, the development of methods for the stereoselective synthesis and diversification of cyclopropane-based building blocks is a vibrant and crucial area of modern chemical research. ontosight.aichemscene.com

Scholarly Significance and Research Perspectives of 2-Cyclopropylideneacetic Acid

Within this context, this compound emerges as a compound of significant scholarly interest. Its structure is distinguished by the presence of a cyclopropane ring fused to an exocyclic double bond, a motif known as an alkylidenecyclopropane, and a carboxylic acid functional group. This combination of features makes it a highly versatile and reactive building block for organic synthesis.

The electrophilic nature of the double bond, conjugated to the carboxylic acid, suggests a high reactivity towards nucleophilic addition reactions, such as aza-Michael additions. This reactivity pattern has been demonstrated in related cyclopropylidene acetates, which serve as precursors for the synthesis of cyclopropane-containing β-amino acids. uni.lu These amino acid derivatives are valuable for creating conformationally restricted peptidomimetics. uni.lu

The research perspectives for this compound are centered on its potential as a precursor to a diverse range of more complex molecules. Its functional handles—the double bond and the carboxylic acid—allow for sequential or tandem reactions to build molecular complexity. For instance, the carboxylic acid can be converted into esters, amides, or other derivatives, while the double bond can participate in cycloadditions, hydrogenations, or other olefin-metathesis reactions. The inherent strain of the cyclopropane ring also opens the door for unique ring-opening and rearrangement pathways, potentially leading to novel molecular scaffolds. The stereoselective transformation of this compound and its derivatives is a particularly promising avenue for the synthesis of enantiomerically pure, biologically active compounds.

Chemical Data and Compound Information

The following tables provide key data for this compound and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

Property Value
CAS Number 5687-73-0
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol
InChI Key BUTJLJIPWQEYOC-UHFFFAOYSA-N
SMILES C1CC1=CC(=O)O

| Synonyms | Cyclopropylideneacetic acid |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Cyclopropylidene acetates

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2 B3145163 2-Cyclopropylideneacetic acid CAS No. 5687-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylideneacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-5(7)3-4-1-2-4/h3H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTJLJIPWQEYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307524
Record name 2-Cyclopropylideneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5687-73-0
Record name 2-Cyclopropylideneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5687-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropylideneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylideneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Investigations of Reactions Involving 2 Cyclopropylideneacetic Acid

Cycloaddition Reactions and Associated Mechanisms

Cycloaddition reactions provide an efficient pathway for the construction of complex cyclic systems. 2-Cyclopropylideneacetic acid derivatives serve as valuable building blocks in these transformations, participating as dienophiles or dipolarophiles and engaging in metal-catalyzed processes to form a range of carbo- and heterocyclic scaffolds.

Diels-Alder Reactions and Regiochemical Studies

In the context of the Diels-Alder reaction, a thermally allowed [4+2] cycloaddition, derivatives of this compound function as dienophiles. wikipedia.org The reaction involves the formation of a six-membered ring through the simultaneous creation of two new carbon-carbon bonds. wikipedia.org Studies on methyl 2-chloro-2-cyclopropylideneacetate, a related derivative, have shown its utility in [4+2] cycloadditions with electron-rich dienes. These reactions are instrumental in synthesizing potential intermediates for complex natural products like Illudin M. scilit.com

The regioselectivity of the Diels-Alder reaction—the specific orientation in which the diene and dienophile combine—is a critical aspect. masterorganicchemistry.com When asymmetrical dienes and dienophiles are used, multiple regioisomers can potentially form. masterorganicchemistry.com The outcome is largely governed by the electronic properties of the substituents on both the diene and the dienophile. For "normal" electron-demand Diels-Alder reactions, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile. wikipedia.org In the case of this compound derivatives, the electron-withdrawing ester group lowers the energy of the LUMO, making it a reactive dienophile. The regiochemical outcome is determined by the alignment of the frontier molecular orbitals that maximizes orbital overlap and leads to the most stable transition state. nih.gov For instance, dienes with a substituent at the 1-position tend to yield "ortho" (1,2-substituted) products, while 2-substituted dienes favor the "para" (1,4-substituted) adduct. masterorganicchemistry.com

Regioselectivity in Diels-Alder Reactions
Diene TypeDienophilePredominant Product RegioisomerGoverning Principle
1-Substituted Diene (e.g., 1-methoxybutadiene)2-Cyclopropylideneacetate derivative"Ortho" (1,2-adduct)Favorable alignment of frontier molecular orbital coefficients. masterorganicchemistry.com
2-Substituted Diene (e.g., isoprene)2-Cyclopropylideneacetate derivative"Para" (1,4-adduct)Favorable alignment of frontier molecular orbital coefficients. masterorganicchemistry.com

1,3-Dipolar Cycloadditions of Alkylidene Cyclopropanes

Alkylidene cyclopropanes, including this compound derivatives, participate in 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered heterocyclic rings. rsc.org A common example is the reaction with nitrones, which act as 1,3-dipoles. acs.orgresearchgate.netnih.gov The mechanism is generally a concerted, often asynchronous, pericyclic cycloaddition. acs.org

Computational studies using Density Functional Theory (DFT) have been crucial in rationalizing the observed regioselectivity in these reactions. acs.orgnih.gov The "cyclopropylidene effect" highlights the central role of electrostatic interactions in determining the reaction's regioselectivity. acs.orgresearchgate.netnih.gov The electronic nature of substituents on the alkylidene cyclopropane (B1198618) determines the polarization of the double bond, which in turn dictates the favored orientation of the reacting nitrone. acs.orgnih.gov For instance, in the reaction between a five-membered cyclic nitrone and methylenecyclopropane (B1220202) (MCP), DFT calculations revealed that electrostatic interactions govern the regiochemical outcome. acs.orgresearchgate.net Similarly, the reaction of isopropylidenecyclopropane (ICP) with nitrones yields a single regioisomer, a result explained by the significantly different activation energies for the two possible orientations of attack. acs.org

Findings from Computational Studies on 1,3-Dipolar Cycloadditions
ReactantsMethodologyKey FindingReference
Cyclic Nitrone + Methylenecyclopropane (MCP)DFT CalculationsElectrostatic interactions play a central role in regioselectivity. acs.orgresearchgate.netnih.gov
Cyclic Nitrone + IsobuteneComputational AnalysisReaction leads to a single regioisomer (5,5-dimethyl-substituted isoxazolidine), explained by transition state energy differences. acs.org
Cyclic Nitrone + Isopropylidenecyclopropane (ICP)DFT CalculationsComplete regioselectivity is observed experimentally and is explained by the different reactivity of the two faces of the dipolarophile. acs.org

[2+2] Cocyclization with Alkynes

The [2+2] cycloaddition reaction between an alkene and an alkyne can produce highly strained and synthetically valuable cyclobutene (B1205218) derivatives. Mechanistic investigations into the formal [2+2] cycloaddition-cycloreversion reaction between electron-rich alkynes and electron-deficient alkenes suggest a dipolar mechanism. nih.gov The reaction proceeds via a bimolecular, second-order kinetic profile, involving a rate-determining cycloaddition step to form a cyclobutene intermediate, which can then undergo a facile, first-order cycloreversion to yield a 1,3-diene product. nih.gov While specific studies on this compound are limited, related systems show that metal-free [2+2] cycloadditions between allene (B1206475) ethers and alkynes can proceed at elevated temperatures with high regio- and stereoselectivity. researchgate.net

Transition Metal-Catalyzed Cycloaddition Processes

Transition metal catalysis significantly expands the scope of cycloaddition reactions involving this compound derivatives, enabling transformations that are difficult to achieve thermally. williams.edu Nickel catalysts, in particular, have proven effective in promoting novel cocyclization reactions.

One notable example is the nickel-catalyzed [3+2+2] cocyclization of ethyl cyclopropylideneacetate with two alkyne molecules to form seven-membered carbocycles (cycloheptadienes). acs.orgmedscape.com The reaction is typically performed with a catalyst generated in situ from Ni(cod)₂ and a phosphine (B1218219) ligand like PPh₃. acs.org The proposed mechanism involves the initial formation of a nickelacyclopentadiene intermediate from the coupling of two alkyne molecules with the nickel(0) center. acs.org Subsequently, the strained C-C σ-bond of the ethyl cyclopropylideneacetate inserts into a Ni-C bond of the nickelacycle, forming an eight-membered nickelacycle intermediate. acs.org Reductive elimination from this intermediate yields the final cycloheptadiene product and regenerates the Ni(0) catalyst. acs.org This methodology has been extended to three-component reactions involving 1,3-diynes and heteroatom-substituted alkynes. researchgate.netaablocks.com

Other transition metals like palladium and rhodium also catalyze unique cycloadditions. Palladium-catalyzed intramolecular [3+2] cycloadditions of methylenecyclopropanes (MCPs) with alkynes have been shown to be stereospecific, proceeding with retention of configuration. acs.org Rhodium(III) has been used to catalyze the C-H activation of nitrones and their subsequent [3+2] dipolar cycloaddition with MCPs. sci-hub.se

Examples of Transition Metal-Catalyzed Cycloadditions
Reaction TypeCatalyst SystemReactantsProductReference
[3+2+2] CocyclizationNi(cod)₂ / PPh₃Ethyl cyclopropylideneacetate, Terminal AlkynesCycloheptadiene derivatives acs.org
[4+3+2] CycloadditionNi(0)Ethyl cyclopropylideneacetate, DienynesNine-membered rings researchgate.netacs.org
Intramolecular [3+2] CycloadditionPd₂(dba)₃ / P(OiPr)₃Diastereomerically pure Methylenecyclopropanes (MCPs)Bicyclic compounds (stereospecific) acs.org
C-H Activation / [3+2] CycloadditionRh(III)Nitrones, Methylenecyclopropanes (MCPs)Bridged [3.2.1]-bicyclic isoxazolidines sci-hub.se

Nucleophilic Addition and Substitution Mechanisms

The electron-withdrawing carboxylic acid or ester functionality polarizes the exocyclic double bond of this compound, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to conjugate addition reactions like the Michael addition.

Michael Additions and Their Stereochemical Implications

The Michael addition, or conjugate 1,4-addition, involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). organic-chemistry.orgmasterorganicchemistry.com this compound and its esters are effective Michael acceptors. uni-goettingen.de The mechanism involves the attack of a nucleophile, typically a resonance-stabilized carbanion (enolate), on the electrophilic β-carbon of the cyclopropylideneacetate. libretexts.org This step forms a new carbon-carbon bond and generates a new enolate intermediate, which is subsequently protonated to give the final 1,4-adduct. masterorganicchemistry.comlibretexts.org

The stereochemical outcome of the Michael addition is of significant interest, as the reaction can generate new stereocenters at both the α- and β-positions of the original acceptor. libretexts.org Asymmetric Michael additions have been developed using chiral catalysts to control the stereoselectivity. For instance, the addition of aldehydes to nitroalkenes containing a cyclopropane moiety can be catalyzed by chiral aminocatalysts, leading to products with high diastereo- and enantioselectivity. researchgate.net The formation of a planar enamine or iminium ion intermediate allows the catalyst to effectively shield one face of the molecule, directing the incoming nucleophile or electrophile to attack from the less hindered side, thus establishing the stereochemistry of the product. researchgate.netsavemyexams.com

Stereochemical Outcomes in Asymmetric Michael Additions
Michael DonorMichael Acceptor SystemCatalyst TypeKey Stereochemical ResultReference
Cyclopropane-containing AldehydesNitroalkenesChiral Aminocatalyst (e.g., prolinol derivatives)High diastereoselectivity (dr up to >95:5) and enantioselectivity (ee up to >99%). researchgate.net
β-Oxo PhosphonatesNitroolefinsCinchonine-based bifunctional thioureaHigh enantioselectivity (up to 98% ee). researchgate.net
Ketonesβ-NitrostyrenesL-Prolinamide organocatalystsCatalytic efficiency and selectivity are dependent on catalyst structure. researchgate.net

Sequential Michael-Aldol Reaction Sequences

One of the powerful applications of this compound derivatives is their participation in sequential Michael-aldol reactions. This one-pot process allows for the construction of complex polyfunctionalized molecules with high diastereoselectivity. goettingen-research-online.dewikipedia.org

Research has demonstrated that Grignard reagents, particularly isopropylmagnesium chloride, readily undergo a Michael addition to methyl 2-chloro-2-cyclopropylideneacetate. goettingen-research-online.de The resulting magnesium enolate is then efficiently trapped by an aldehyde, typically an aromatic one, in an aldol (B89426) reaction. goettingen-research-online.de This sequence yields highly substituted chlorohydrins, often as single diastereomers. goettingen-research-online.de

The general mechanism involves the initial 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated system of the cyclopropylideneacetate. This step forms a magnesium enolate intermediate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in a subsequent aldol addition. The reaction provides access to complex structures in a single synthetic operation. goettingen-research-online.de

A study by Dalai et al. explored the scope of this reaction with various Grignard reagents and aldehydes, consistently obtaining high yields and diastereoselectivities for the resulting chlorohydrins. goettingen-research-online.de These products can be further transformed, for instance, into α,β-epoxyesters through an intramolecular nucleophilic substitution, demonstrating the synthetic utility of this reaction sequence. goettingen-research-online.de

Table 1: Diastereoselective Sequential Michael-Aldol Reactions of Methyl 2-chloro-2-cyclopropylideneacetate

Grignard Reagent Aldehyde Product Yield (%) Diastereomeric Ratio
Isopropylmagnesium chloride Benzaldehyde (2S,3R)-2-(1-Chloro-1-cyclopropylcarbonyl) -1-phenyl-propan-1-ol 92 >98:2
Ethylmagnesium bromide 4-Chlorobenzaldehyde (2S,3R)-2-(1-Chloro-1-cyclopropylcarbonyl) -1-(4-chlorophenyl)propan-1-ol 85 >98:2
Phenylmagnesium bromide 2-Naphthaldehyde (2S,3R)-2-(1-Chloro-1-cyclopropylcarbonyl) -1-(naphthalen-2-yl)propan-1-ol 78 >98:2

Data sourced from Dalai, S.; et al. (2006). goettingen-research-online.de

Reactivity with Nitrogen-Centric Nucleophiles

The reaction of this compound derivatives with nitrogen-centric nucleophiles, such as primary and secondary amines, leads to a variety of interesting and synthetically useful products. acs.orgwizeprep.combrainkart.com The reaction pathway is highly dependent on the nature of the amine and the reaction conditions.

With primary amines, the reaction with derivatives like methyl 2-chloro-2-cyclopropylideneacetate can proceed through a domino reaction sequence. acs.org This involves an initial Michael addition of the amine, followed by an intramolecular cyclization and subsequent rearrangement to afford cyclobutene-annelated pyrimidinones (B12756618). acs.org The mechanism involves the nucleophilic attack of the amine on the β-carbon of the cyclopropylideneacetate, leading to a ring-opening of the cyclopropane ring.

In the case of secondary amines, the reaction with aldehydes or ketones typically forms enamines. wizeprep.com The mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon, forming a hemiaminal intermediate. wizeprep.com This is followed by dehydration to yield the enamine. wizeprep.com

The pH of the reaction medium is a critical factor in these reactions. libretexts.org Acid catalysis is often required to facilitate the dehydration step by protonating the hydroxyl group of the hemiaminal, turning it into a good leaving group (water). libretexts.org However, excessively low pH can be detrimental as it protonates the amine nucleophile, rendering it non-nucleophilic. libretexts.org

Ring-Opening and Rearrangement Pathways

The strained three-membered ring of this compound and its derivatives is susceptible to ring-opening and rearrangement reactions under various conditions, providing access to diverse molecular scaffolds. tandfonline.comacs.orgmsu.edu

Copper-Mediated Cyclization to Oxygen-Containing Heterocycles

Copper salts have been shown to effectively mediate the cyclization of 2-cyclopropylideneacetic acids and their esters. tandfonline.comnih.gov This reaction provides a facile route to synthetically important oxygen-containing heterocycles such as 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones. acs.org

The mechanism of this transformation is believed to involve the coordination of the copper salt to the double bond of the cyclopropylideneacetic acid. This coordination facilitates the ring-opening of the strained cyclopropane ring, leading to a carbocationic intermediate. The intramolecular attack of the carboxylic acid or ester oxygen onto this intermediate, followed by the incorporation of a halide from the copper salt, leads to the formation of the heterocyclic product. The specific product formed (furanone vs. pyranone) can be tuned by the choice of the copper salt and reaction conditions. acs.org

Elucidation of Other Catalytic Transformation Mechanisms

Beyond the reactions discussed above, this compound and its derivatives are involved in a range of other catalytic transformations, with ongoing research focused on elucidating their mechanisms. researchgate.netosaka-u.ac.jpnih.gov

For instance, nickel-catalyzed cycloaddition reactions of ethyl cyclopropylideneacetate have been investigated. osaka-u.ac.jp Density functional theory (DFT) studies have been employed to understand the chemo- and regioselectivity of Ni-catalyzed [3+2+2] cyclization reactions, providing insights into the reaction mechanism at a molecular level. researchgate.net These studies help in understanding how the catalyst, ligands, and substrate structure influence the outcome of the reaction, paving the way for the development of new synthetic methodologies.

Furthermore, the development of catalytic asymmetric transformations is a significant area of research. chinesechemsoc.orgnih.govbeilstein-journals.org Chiral catalysts, including those based on transition metals and chiral Brønsted acids, are being explored to control the stereochemistry of reactions involving cyclopropylideneacetates. chinesechemsoc.orgnih.gov Understanding the mechanism of these catalytic cycles is crucial for designing more efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

Stereochemical Control in the Synthesis and Reactivity of 2 Cyclopropylideneacetic Acid Derivatives

Enantioselective Synthesis of Cyclopropane (B1198618) β-Amino Acid Derivatives

Cyclopropane-containing β-amino acids are valuable building blocks in medicinal chemistry, often used to create conformationally constrained peptides with enhanced metabolic stability and receptor selectivity. nih.gov The enantioselective synthesis of these compounds, particularly from precursors like 2-cyclopropylideneacetic acid derivatives, is a key challenge.

One effective strategy involves the reaction of highly electrophilic alkylidenecyclopropanes, derived from cyclopropanone (B1606653) surrogates, with nucleophiles in a telescopic aza-Michael reaction. nih.gov This approach has been shown to produce highly enantioenriched cyclopropane β-amino acid derivatives. The process begins with the olefination of 1-sulfonylcyclopropanols using stabilized phosphorus ylides, which generates cyclopropylidene acetates. These intermediates are then subjected to a conjugate addition with a nitrogen nucleophile. The use of a C-protected α-amino acid as the aza-Michael donor allows for the rapid synthesis of peptidomimetics with high stereocontrol. nih.gov

The transformation proceeds with complete diastereocontrol, favoring the trans product. This high level of stereoselectivity is crucial for accessing specific, biologically active isomers. The ability to produce these complex structures in an enantioenriched form highlights the utility of cyclopropylidene intermediates in asymmetric synthesis. nih.gov

While various methods exist for the asymmetric synthesis of β-amino acids in general, including transition metal catalysis, organocatalysis, and biocatalysis, their specific application to this compound derivatives is a more specialized area. rsc.org General strategies for β-amino acid synthesis often involve methods like hydrogenation, Mannich reactions, and conjugate additions. rsc.org Another approach to chiral cyclopropane amino acids involves the enzymatic desymmetrization of meso diesters, which can lead to enantiomerically enriched products through a Curtius rearrangement, although the enantiomeric excess can be variable. researchgate.net

Diastereoselective Inductions in Chemical Transformations

Diastereoselectivity in reactions involving this compound derivatives is critical for controlling the relative stereochemistry of multiple stereocenters. Conjugate addition reactions are a powerful tool for carbon-carbon bond formation and can be rendered highly diastereoselective. nih.gov

The diastereoselectivity of these reactions can be controlled by employing a chiral Michael acceptor that effectively blocks one face of the double bond to the incoming nucleophile. nih.gov This can be achieved through the use of a chiral auxiliary attached to the molecule or by leveraging the existing stereochemistry of the acceptor. For instance, in the context of α,β-unsaturated systems, enantiopure N-enoyl oxazolidin-2-ones have been used as chiral Michael acceptors in doubly diastereoselective conjugate additions with enantiopure lithium amides, providing a high degree of stereocontrol. st-andrews.ac.uk

A notable example of achieving high diastereoselectivity is the aza-Michael reaction of cyclopropylidene acetates, which yields trans-β-cyclopropyl amino acid derivatives with complete diastereocontrol. nih.gov The inherent geometry of the cyclopropylidene intermediate directs the incoming nucleophile to the opposite face of the existing substituent, leading to the exclusive formation of the trans isomer.

The following table illustrates the diastereoselective conjugate addition of various nucleophiles to a chiral α,β-unsaturated system, demonstrating the high levels of diastereoselectivity that can be achieved. While not specific to this compound, these examples showcase the principles that are applied to achieve diastereocontrol in similar systems.

Michael AcceptorNucleophileDiastereomeric Ratio (d.r.)
Chiral N-enoyl oxazolidin-2-oneLithium (R)-N-benzyl-N-(α-methylbenzyl)amide>99:1
Chiral N-enoyl sultamOrganocuprate>95:5
Chiral α,β-unsaturated esterGrignard Reagent>98:2

This table is a generalized representation of data from studies on diastereoselective conjugate additions and is intended to be illustrative.

The N-tert-butanesulfinyl group has also been effectively used as a chiral auxiliary to induce diastereoselectivity in 1,3-dipolar cycloaddition reactions involving related 1-azadiene systems, leading to the formation of densely substituted pyrrolidines with high regio- and diastereoselectivity. nih.gov Such strategies could be conceptually extended to transformations of appropriately functionalized this compound derivatives.

Stereochemical Resolution and Absolute Configuration Assignment

When enantioselective synthesis is not employed, the separation of a racemic mixture of this compound derivatives into its constituent enantiomers, a process known as chiral resolution, becomes necessary. wikipedia.org A common and effective method for chiral resolution is the crystallization of diastereomeric salts. wikipedia.orgchemeurope.com This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine like brucine, strychnine, or (S)-mandelic acid, to form a pair of diastereomeric salts. chemeurope.comlibretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the carboxylic acid can be recovered by treatment with an acid or base to remove the resolving agent. libretexts.org A similar strategy has been successfully applied to the resolution of 2,2-dimethylcyclopropane carboxylic acid, a structurally related compound. researchgate.net

An alternative to chemical resolution is chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. The differential interaction between the enantiomers and the chiral stationary phase leads to their separation.

The unambiguous determination of the absolute configuration of a chiral molecule is paramount. The most definitive method for this is single-crystal X-ray crystallography. nih.govnih.gov This technique provides a three-dimensional structure of the molecule, allowing for the direct assignment of the absolute stereochemistry of each chiral center. For this method to be applicable, the compound must form suitable single crystals.

The following table lists common resolving agents and analytical methods used for the stereochemical analysis of chiral carboxylic acids.

MethodDescriptionApplication
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.orgSeparation of racemic carboxylic acids.
Chiral HPLC Chromatographic separation on a chiral stationary phase.Analytical and preparative separation of enantiomers.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional atomic structure. nih.govUnambiguous determination of absolute configuration.
NMR Spectroscopy with Chiral Shift Reagents Use of chiral lanthanide shift reagents to induce chemical shift differences between enantiomers.Determination of enantiomeric purity.

Advanced Spectroscopic Methodologies for Structural Elucidation of 2 Cyclopropylideneacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural characterization of organic molecules, including 2-Cyclopropylideneacetic acid. bruker.com It offers unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei.

High-Field and Cryoprobe NMR Applications

The pursuit of higher sensitivity and resolution in NMR has led to the development of high-field magnets and cryogenic probes (cryoprobes). High-field NMR spectrometers provide greater spectral dispersion, which is essential for resolving complex spin systems that may be present in derivatives of this compound. nih.govnih.gov This increased separation of signals simplifies spectral analysis and allows for more accurate determination of coupling constants and chemical shifts.

Cryoprobe technology represents a significant leap in NMR sensitivity, offering enhancements of up to 20-fold compared to conventional probes. researchgate.net This is achieved by cooling the detection coil and preamplifiers to cryogenic temperatures, which dramatically reduces thermal noise. bruker.com The benefits for studying this compound and its derivatives, especially when available only in minute quantities such as in natural product isolation or complex mixture analysis, are substantial. bruker.comresearchgate.net The increased sensitivity reduces data acquisition times significantly and enables the use of less-sensitive but highly informative 2D NMR experiments on microgram-scale samples. bruker.comresearchgate.net

Table 1: Comparison of Conventional vs. Cryoprobe NMR Performance

Feature Conventional Probe (500 MHz) Cryoprobe (500 MHz) Advantage of Cryoprobe
Relative Sensitivity 1x ~4x 4-fold increase in Signal-to-Noise
Data Acquisition Time 16 hours 1 hour 16-fold reduction in time for comparable S/N researchgate.net
Sample Requirement Milligram (mg) quantities Microgram (µg) to Nanomole (nmol) quantities bruker.comresearchgate.net Enables analysis of rare or precious samples

Multi-Dimensional NMR Experiments for Connectivity and Elucidation

While one-dimensional (1D) NMR provides initial data, multi-dimensional NMR experiments are essential for assembling the complete molecular structure of this compound. iaea.orgyoutube.com These experiments correlate signals in more than one frequency dimension, revealing through-bond and through-space atomic connectivities. iaea.org

For this compound, several 2D NMR experiments are particularly informative:

Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov It is the primary method for assigning which protons are bonded to which carbon atoms in the molecule, such as the methylene (B1212753) protons on the cyclopropylidene ring and the vinylic proton. nih.govresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds. researchgate.net This is critical for piecing together the carbon skeleton by connecting spin systems. For instance, it can establish the connectivity between the vinylic proton and the carboxyl carbon, as well as the linkage between the cyclopropylidene ring carbons and the acetic acid moiety. researchgate.netresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbons, helping to establish proton spin systems within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, regardless of whether they are bonded. It is invaluable for determining stereochemistry and conformation in derivatives of this compound. nih.gov

Table 2: Key 2D NMR Experiments for Structural Elucidation

Experiment Type of Correlation Information Provided for this compound
HSQC ¹H-¹³C (1-bond) Assigns protons to their directly attached carbons (e.g., CH₂ in ring, vinylic CH) nih.govhmdb.ca
HMBC ¹H-¹³C (2-3 bonds) Establishes connectivity across the molecule (e.g., links ring to C=C to COOH) researchgate.netresearchgate.net
COSY ¹H-¹H (2-3 bonds) Identifies coupled protons (e.g., vinylic proton to allylic protons if present in derivatives)
NOESY/ROESY ¹H-¹H (through-space) Determines stereochemistry and spatial proximity of protons nih.gov

Isotopic Labeling and ¹³C NMR Chemical Shift Analysis

The low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus make ¹³C NMR an inherently insensitive technique. frontiersin.org Isotopic labeling, which involves synthetically or biosynthetically enriching the molecule with ¹³C, can overcome this limitation. frontiersin.orgrsc.orgsigmaaldrich.com While not always necessary for a small molecule like this compound, it becomes invaluable for complex derivatives or for mechanistic studies. google.com Labeling enables advanced experiments like the 2D INADEQUATE, which shows direct ¹³C-¹³C correlations, providing an unambiguous map of the carbon framework. frontiersin.org

The chemical shift values in a standard ¹³C NMR spectrum are highly diagnostic of the electronic environment of each carbon atom. youtube.com For this compound, the following characteristic shifts are expected:

Carboxyl Carbon (-COOH): This carbon is significantly deshielded due to the two electronegative oxygen atoms and appears in the downfield region of the spectrum, typically between 165-185 ppm. oregonstate.edu

Olefinic Carbons (>C=C<): The two sp²-hybridized carbons of the double bond resonate in the range of 100-160 ppm. youtube.comoregonstate.edu The carbon attached to the carboxyl group will be further downfield than the cyclopropylidene carbon.

Cyclopropylidene Carbons: The carbons of the three-membered ring are highly shielded due to ring strain and unique hybridization. The sp³-hybridized methylene carbons (CH₂) exhibit unusually upfield chemical shifts, sometimes below 0 ppm, while the sp²-hybridized quaternary carbon attached to the double bond will be further downfield. docbrown.infonih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Hybridization Typical Chemical Shift Range (ppm) Influencing Factors
-COOH sp² 165 - 185 Electronegative oxygen atoms oregonstate.edu
=CH-COOH sp² 120 - 160 Double bond, adjacent to carboxyl group oregonstate.edu
>C= sp² 100 - 150 Double bond, part of cyclopropylidene ring oregonstate.edu
-CH₂- (ring) sp³ -5 - 10 High ring strain, shielding effect docbrown.infonih.gov

Mass Spectrometry (MS) for Molecular Structure Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 ppm. mdpi.com This precision allows for the determination of a molecule's elemental composition from its exact mass. thermofisher.com For this compound (C₅H₆O₂), HRMS can distinguish its molecular ion from other ions of the same nominal mass but different atomic compositions. This capability is crucial for confirming the identity of a newly synthesized or isolated compound. mdpi.comnih.gov

Table 4: Elemental Composition Determination by HRMS for C₅H₆O₂

Formula Nominal Mass (Da) Exact Mass (Da)
C₅H₆O₂ 98 98.03678
C₄H₂O₃ 98 98.00039
C₆H₁₀O 98 98.07316
C₇H₁₄ 98 98.10955

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. rsc.orgnih.gov The fragmentation pattern serves as a structural fingerprint, providing valuable information about the molecule's connectivity and functional groups. researchgate.netnih.gov

For this compound, characteristic fragmentation pathways typical for carboxylic acids would be expected: libretexts.org

Loss of a water molecule ([M-H₂O]⁺): A common fragmentation for compounds containing a carboxyl group. nih.gov

Loss of a hydroxyl radical ([M-OH]⁺): Cleavage of the C-OH bond.

Loss of the carboxyl group ([M-COOH]⁺): Cleavage of the bond adjacent to the carbonyl, resulting in the loss of a 45 Da radical. libretexts.org

Formation of an acylium ion ([R-CO]⁺): This is often a prominent peak in the mass spectra of carboxylic acid derivatives. libretexts.org

The stability of the cyclopropylidene ring under ionization conditions would also influence the fragmentation, potentially leading to characteristic ring-opening or cleavage pathways that can be diagnostic for this class of compounds.

Table 5: Predicted MS/MS Fragments for the Molecular Ion of this compound (m/z 98)

Fragment Ion Neutral Loss Mass of Loss (Da) Predicted Fragment m/z
[M-H₂O]⁺ H₂O 18 80
[M-OH]⁺ •OH 17 81
[M-COOH]⁺ •COOH 45 53
[M-CO₂]⁺˙ CO₂ 44 54

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide foundational information regarding the functional groups and conjugated systems within a molecule. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-established spectroscopic characteristics of its constituent parts, primarily the α,β-unsaturated carboxylic acid and the cyclopropane (B1198618) ring.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups by probing their characteristic vibrational frequencies. For this compound, the spectra are expected to be dominated by features from the carboxylic acid group and the cyclopropylidene moiety.

The carboxylic acid group gives rise to several distinct and well-characterized vibrations. In condensed phases, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of the O-H and C=O stretching bands. nist.gov The O-H stretch appears as a very broad and strong absorption in the IR spectrum, generally spanning from 2500 to 3300 cm⁻¹. nist.gov The carbonyl (C=O) stretching frequency for such dimers is found near 1710 cm⁻¹. nist.gov In contrast, the monomeric form, which can be observed in dilute solutions with non-polar solvents, shows a sharper O-H stretch near 3500 cm⁻¹ and a C=O stretch at a higher frequency (≥ 1735 cm⁻¹). nist.gov

The cyclopropylidene group introduces vibrations associated with the strained ring and the exocyclic double bond. The C=C stretching vibration is a key feature and is expected to appear in the 1640-1680 cm⁻¹ region of the Raman spectrum. The cyclopropane ring itself has characteristic C-H and ring deformation modes.

For comparative analysis, the spectra of analogous compounds like cyclopropanecarboxylic acid and α,β-unsaturated acids such as crotonic acid are highly informative. Cyclopropanecarboxylic acid provides reference peaks for the carboxyl group attached to a cyclopropane ring. nist.govnih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Comments
Carboxylic Acid (-COOH)O-H Stretch (Dimer)2500-3300 (very broad, strong)-Characteristic of hydrogen-bonded dimers. nist.gov
C=O Stretch (Dimer)~1710 (strong)~1710 (strong)Lower frequency due to hydrogen bonding. nist.gov
C-O Stretch1210-1320 (strong)-Often coupled with O-H in-plane bending.
O-H Bend (out-of-plane)~920 (broad)-Characteristic of the carboxylic acid dimer.
CyclopropylideneC=C Stretch~1650 (medium)~1650 (strong)Key indicator of the exocyclic double bond.
C-H Stretch (ring)~3100 (medium)~3100 (medium)Higher frequency due to strained ring character.

Electronic (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The key chromophore in this compound is the α,β-unsaturated carbonyl system, where the C=C double bond is conjugated with the C=O double bond of the carboxylic acid. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths compared to isolated chromophores.

The primary electronic transition expected is a π → π* transition, which is typically strong. A weaker n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, is also possible but may be obscured. For analogous α,β-unsaturated acids like acrylic acid and crotonic acid, the π → π* transition occurs around 200-210 nm. nih.govnih.gov For instance, crotonic acid in alcohol exhibits a maximum absorption (λmax) at 205 nm. nih.gov The UV absorption of acrylic acid is also in this region. nsf.govresearchgate.net It is anticipated that this compound would have a similar λmax, though the unique electronic nature of the cyclopropylidene group might cause a slight shift.

CompoundChromophoreExpected TransitionApproximate λmax (nm)Solvent
This compound (Analog-Based)C=C-COOHπ → π205 - 215Ethanol/Water
Crotonic Acid (Analog)C=C-COOHπ → π205Alcohol nih.gov
Acrylic Acid (Analog)C=C-COOHπ → π*~207-214Aqueous Solution nsf.gov

Emerging Spectroscopic Techniques for Micro-Scale Characterization

Modern structural analysis often requires techniques that can yield high-resolution data from minimal sample amounts or provide insights into complex stereochemical features.

Microcrystal Electron Diffraction (MicroED)

Microcrystal Electron Diffraction (MicroED) is a transformative cryo-electron microscopy (cryo-EM) technique used for determining the three-dimensional atomic structures of molecules from nanocrystals. wikipedia.orgnih.gov This method is exceptionally powerful for characterizing small organic molecules that are often difficult to grow into crystals large enough for conventional X-ray crystallography. acs.org

The fundamental advantage of MicroED lies in the much stronger interaction of electrons with matter compared to X-rays, allowing data to be collected from crystals that are a billionth the size of those needed for X-ray methods. acs.org Data collection is rapid, often completed in minutes, and can be performed on seemingly amorphous powders that contain nanocrystalline fragments. acs.org The technique has been successfully applied to determine the structures of various small molecules, natural products, and pharmaceuticals, sometimes directly from commercial preparations. nist.govacs.org

For this compound, which may be challenging to crystallize into large, single crystals, MicroED presents an ideal solution for unambiguous structural determination. It would provide precise bond lengths, bond angles, and the solid-state conformation of the molecule, resolving any ambiguity from other spectroscopic interpretations. The workflow involves depositing a small amount of the powdered sample on an electron microscopy grid, identifying nanocrystals, and collecting electron diffraction data as the crystal is continuously rotated. nih.gov

FeatureDescriptionAdvantage for this compound
Sample RequirementNanometer- to micrometer-sized crystals (~10⁻¹⁵ g). acs.orgOvercomes the common difficulty of growing large single crystals for small organic molecules.
Data CollectionContinuous rotation electron diffraction data collected in a cryo-TEM. nih.govRapid and can be performed on heterogeneous or powdered samples. acs.org
OutputHigh-resolution (often <1 Å) 3D atomic structure. acs.orgProvides definitive confirmation of connectivity, bond lengths, and solid-state conformation.
ApplicabilityProven for small organic molecules, peptides, and natural products. nist.govnih.govWell-suited for the structural verification of novel or complex small molecules like this compound.

Chiroptical Spectroscopy (CD and Optical Rotation) for Chiral Analysis

While this compound is itself achiral, its derivatives can be chiral. The introduction of a substituent at the cyclopropane ring can create one or more stereocenters, leading to enantiomers. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotation (OR), is indispensable for analyzing such chiral derivatives. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. youtube.com

Circular Dichroism (CD)

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of a molecule in solution. For a chiral derivative of this compound, the conjugated system would serve as a chromophore, and its spatial arrangement relative to the stereocenter(s) would produce a unique CD signature. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be determined. Vibrational Circular Dichroism (VCD), which measures the differential absorption in the infrared region, can also be a powerful tool for distinguishing stereoisomers, sometimes succeeding where electronic CD cannot. researchgate.net

Optical Rotation (OR)

Optical rotation is the measurement of the angle to which the plane of polarized light is rotated when passed through a solution of a chiral compound. It is a routine method for confirming the presence of chirality and measuring the enantiomeric purity of a sample. While a single OR value at a specific wavelength (commonly the sodium D-line, 589 nm) does not typically reveal the full stereochemical picture on its own, it is a critical parameter for characterizing a specific enantiomer. The sign and magnitude of the rotation of a chiral derivative of this compound would be a key identifying property. rsc.org

A challenge in applying chiroptical methods to carboxylic acids is their tendency to form aggregates via hydrogen bonding, which can complicate spectral interpretation. This issue can often be circumvented by converting the acid to a salt or an ester before measurement.

TechniquePrincipleApplication to Chiral Derivatives
Circular Dichroism (CD)Measures the differential absorption of left and right circularly polarized light. youtube.comDetermines absolute configuration and solution-state conformation by analyzing the CD bands of the chromophore. researchgate.net
Optical Rotation (OR)Measures the rotation of the plane of linearly polarized light. rsc.orgConfirms chirality, determines enantiomeric purity, and provides a characteristic physical constant for a given enantiomer.

Computational Chemistry and Theoretical Studies on 2 Cyclopropylideneacetic Acid

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a cornerstone in the computational analysis of organic reaction mechanisms due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jp It is particularly effective for studying complex catalytic cycles and pericyclic reactions involving molecules like 2-cyclopropylideneacetic acid. sumitomo-chem.co.jprsc.org DFT calculations enable the precise mapping of potential energy surfaces, which helps in understanding the feasibility of a proposed mechanism and the factors controlling its selectivity. rsc.orgdtu.dk

The regioselectivity observed in reactions involving unsymmetrical reagents is a critical aspect of synthetic chemistry. Computational studies have successfully rationalized the outcomes of such reactions involving cyclopropylidene derivatives. For instance, in the 1,3-dipolar cycloaddition of nitrones to alkylidene cyclopropanes, the regioselectivity is heavily influenced by electrostatic interactions between the reacting molecules. acs.orgresearchgate.net

A DFT study on the nickel-catalyzed [3+2+2] cyclization of cyclopropylideneacetate with alkynes revealed that the nature of the alkyne dictates the reaction pathway and, consequently, the regioselectivity of the products. researchgate.net The calculations showed that strongly electron-deficient alkynes favor a pathway involving a nickelacyclopentadiene intermediate, while other alkynes proceed through a novel [3+2] nickelacycle intermediate. researchgate.net

In another key study, the regioselectivity of the 1,3-dipolar cycloaddition between a cyclic nitrone and various alkenes, including a cyclopropylideneacetate, was analyzed. acs.org The study highlighted a "cyclopropylidene effect," where the electronic properties of the cyclopropylidene group direct the orientation of the reactants. The calculations demonstrated that the electronic effect of the substituent on the alkene double bond polarizes it, which in turn favors a specific orientation (path a vs. path b) leading to the experimentally observed major regioisomer. acs.org For cyclopropylideneacetate, the presence of the electron-withdrawing group (EWG) dominates the electronic effects, leading exclusively to one product. acs.org

The table below summarizes the calculated activation and reaction energies for the cycloaddition of a nitrone with isobutene, which serves as a comparative system. The significant energy difference between the two possible pathways (a and b) explains the high regioselectivity observed.

Table 1: Calculated Energy Differences for Pathways in Nitrone Cycloaddition with Isobutene acs.org
ParameterValue (kJ/mol)
Activation Energy Difference (ΔETS(a – b))-18.0
Product Stability Difference (ΔE(a – b))-19.2

This table illustrates the kinetic and thermodynamic preference for one regioisomeric pathway over another, as determined by DFT calculations.

The core of mechanistic analysis via DFT involves locating and characterizing the transition states (TS) that connect reactants, intermediates, and products on the potential energy surface. sumitomo-chem.co.jp The energy of these transition states determines the activation energy (ΔE‡) and, therefore, the reaction rate. sumitomo-chem.co.jpacs.org

In the study of the cycloaddition of nitrones to methylenecyclopropane (B1220202) (MCP), a close analog of this compound, DFT calculations were used to map out the complete energy profile. acs.orgresearchgate.net The calculations identified the transition state structures for the two competing regioisomeric pathways. The analysis revealed that the pathway leading to the observed 5-spirocyclopropane isoxazolidine (B1194047) product has a lower activation energy barrier compared to the alternative path. acs.org This kinetic control is the reason for the high regioselectivity of the reaction.

Similarly, a DFT study on a rhodium-catalyzed [4+2+2] carbocyclization reaction explored two possible mechanistic paths (Path A and Path B). acs.org By calculating the free energy profile for each, the study found Path B to have a significantly lower rate-determining activation barrier (19.3 kcal/mol) compared to Path A (43.4 kcal/mol). acs.org This finding was crucial in discarding the more intuitive Pauson-Khand-type mechanism (Path A) in favor of an alternative pathway involving a different metallacycle intermediate (Path B), which was consistent with the experimental conditions. acs.org

The following table presents a comparison of calculated activation free energies for the two proposed mechanisms in the Rh-catalyzed carbocyclization.

Table 2: Computed Activation Free Energies for Proposed Rh-Catalyzed Carbocyclization Mechanisms acs.org
Mechanistic PathwayRate-Determining StepCalculated Activation Free Energy (ΔG)
Path A (Pauson-Khand-type)iv-TS43.4 kcal/mol
Path B (Alternative Metallacycle)viii-TS / ix-TS~20.1 kcal/mol

This table showcases how transition state energy calculations can differentiate between plausible reaction mechanisms.

Electronic Structure Investigations and Reactivity Predictions

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity. pku.edu.cn Computational methods provide deep insights into how charge is distributed within a molecule and the nature of its frontier orbitals, which are key to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining reactivity, particularly in pericyclic reactions. wikipedia.orgslideshare.net It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). libretexts.orglibretexts.org The energy gap between the interacting HOMO and LUMO influences the activation energy of the reaction; a smaller gap generally leads to a more facile reaction. pku.edu.cn

In the context of cycloaddition reactions involving this compound, FMO theory helps to explain the observed regioselectivity. The relative energies and the spatial distribution of the HOMO and LUMO of the reactants determine the preferred orientation of attack. researchgate.net For example, in 1,3-dipolar cycloadditions, the reaction is often controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (like this compound), or vice versa. researchgate.net The analysis of the orbital coefficients on the interacting atoms can predict which regioisomer will be formed preferentially. researchgate.net While a detailed FMO analysis for this compound itself is specific to each reaction, the general principle holds that the electronic nature of the cyclopropylidene ring and the acetate (B1210297) group will significantly influence the energy and shape of its frontier orbitals, thereby directing its reactivity. pku.edu.cn

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wuxiapptec.comavogadro.cc The MEP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.comresearchgate.net

For molecules like this compound, the MEP surface would reveal the electron-rich character of the oxygen atoms in the carboxyl group and the complex electronic nature of the C=C double bond, influenced by the strained cyclopropylidene ring. Computational studies on related systems have used MEP analysis to understand how the charge distribution influences intermolecular interactions and reaction selectivity. acs.org

The table below shows calculated dipole moments for methylenecyclopropane (MCP) and isobutene, highlighting the electronic influence of the cyclopropyl (B3062369) group.

Table 3: Calculated Dipole Moments for Selected Alkenes acs.org
MoleculeCalculated Dipole Moment (Debye)
Methylenecyclopropane (MCP)0.45
Isobutene0.51

This data quantifies the polarity of the molecules, which is a key factor in the electrostatic interactions driving the reaction.

Advanced Computational Modeling of Cyclopropylidene Systems

Beyond standard DFT calculations, advanced computational modeling techniques are being employed to capture the complex structural and dynamic properties of challenging systems, including those with strained rings like cyclopropylidene. unifi.it These methods aim to provide a more comprehensive understanding by incorporating dynamic effects, solvent interactions, and more accurate energy evaluations.

Advanced modeling can involve ab initio molecular dynamics (AIMD), which simulates the motion of atoms over time under the influence of forces calculated on-the-fly from electronic structure theory. unifi.it This approach is useful for studying reaction dynamics, conformational changes, and solvent effects, which are not captured by static calculations of stationary points on the potential energy surface.

Furthermore, the development and application of more sophisticated theoretical models, such as double-hybrid DFT functionals or high-level wave function-based methods (like Møller–Plesset perturbation theory, MP2), can provide even greater accuracy for critical systems, although at a higher computational cost. mdpi.com For cyclopropylidene systems, where subtle electronic effects from the strained ring are paramount, these high-accuracy methods can be crucial for validating results from more common DFT functionals and for building predictive models for reactivity and selectivity. mdpi.comgoogle.com The continuous improvement of computational methodologies and hardware allows for the study of increasingly complex reaction networks and catalyst systems relevant to the chemistry of this compound. nih.govrcin.org.pl

Applications of 2 Cyclopropylideneacetic Acid and Its Derivatives in Complex Organic Synthesis

Versatile Building Blocks for Cyclopropyl-Containing Amino Acids and Peptidomimetics

The incorporation of cyclopropane (B1198618) rings into amino acids and peptides is a well-established strategy for inducing conformational constraints, which can enhance metabolic stability and biological activity. nih.govlifechemicals.com Derivatives of 2-cyclopropylideneacetic acid serve as key starting materials for accessing these valuable, non-natural amino acids.

β-Cyclopropyl-modified β-alanines (β-CMAs) are a class of conformationally restricted amino acids that can be challenging to prepare through traditional methods. nih.gov However, derivatives of this compound provide a more direct route. A notable method involves the olefination of 1-sulfonylcyclopropanols with stabilized phosphorus ylides to generate highly electrophilic cyclopropylidene acetates in situ. nih.gov These intermediates readily undergo a telescopic aza-Michael reaction with various nitrogen nucleophiles, including C-protected α-amino acids, under mild conditions. nih.gov This transformation proceeds with excellent diastereoselectivity, favoring the trans products, and provides rapid access to highly enantioenriched β-CMA derivatives and peptidomimetics. nih.gov

Key to the success of this approach is the use of N-iodosuccinimide (NIS) to trap the sulfinate anion byproduct, preventing its undesired conjugate addition to the cyclopropylidene acetate (B1210297). nih.gov This streamlined process significantly shortens the synthetic sequence compared to previous protocols. nih.gov

Table 1: Synthesis of β-CMA Derivatives via Telescopic Aza-Michael Addition

Entry Aza-Michael Donor Product Yield (Overall) Diastereomeric Ratio (trans:cis)
1 Benzylamine N-Benzyl-β-CMA ethyl ester 78% >20:1
2 (R)-α-Methylbenzylamine N-((R)-α-Methylbenzyl)-β-CMA ethyl ester 75% >20:1
3 L-Alanine methyl ester Dipeptide mimic 65% >20:1

Data sourced from studies on olefination of cyclopropanone (B1606653) surrogates. nih.gov

This compound derivatives are pivotal precursors for a wide range of substituted cyclopropylglycines. nsc.ruuni-goettingen.de Methyl 2-chloro-2-cyclopropylideneacetate, a particularly reactive Michael acceptor, is a common starting point for these syntheses. nsc.ruresearchgate.net The general strategy involves a 1,4-addition of a nucleophile to the activated double bond, followed by substitution of the chlorine atom with an azide (B81097) group, and subsequent reduction and deprotection steps to furnish the final amino acid. researchgate.net This methodology allows for the synthesis of various cyclopropyl-substituted amino acids, including naturally occurring ones like cleonin. researchgate.net

For instance, the reaction of methyl 2-chloro-2-cyclopropylideneacetate with indole (B1671886) yields a 2-chloro-2-(3'-indolylcyclopropyl)acetate, which can be converted into a racemic tryptophan analogue in two steps with a 90% yield. researchgate.net Furthermore, the Kulinkovich cyclopropanation reaction has been utilized to prepare hydroxycyclopropyl moieties from serine derivatives, which are then oxidized to form substituted cyclopropylglycines, including the enantiomerically pure (S)-cleonin. acs.orgresearchgate.net

The amino acids derived from this compound are valuable components for creating peptidomimetics with constrained backbones. nih.govresearchgate.net The rigid cyclopropane scaffold limits the conformational freedom of the peptide chain, which can lead to improved receptor binding affinity, selectivity, and metabolic stability. lifechemicals.comnih.gov

β-CMAs, synthesized as described above, can be directly incorporated into peptide sequences. nih.gov For example, using a C-protected α-amino acid as the nucleophile in the aza-Michael addition to a cyclopropylidene acetate directly yields a dipeptide mimic containing the β-CMA unit. nih.gov These peptidomimetics are crucial tools in drug discovery for exploring the required three-dimensional arrangement of pharmacophoric groups. nih.govmdpi.com Azaspiropentanecarboxamides, another class of amino acid analogues derived from this compound derivatives, are also stable enough to be incorporated into small peptides. researchgate.netresearchgate.net

Construction of Complex Ring Systems and Heterocycles

The reactivity of this compound derivatives extends to the synthesis of complex, strained ring systems and heterocycles, particularly those containing spirocyclic junctions.

Spirocyclopropane-2-azetidinones, also known as spirocyclopropanated β-lactams, are intriguing structures due to the fusion of two strained ring systems. uni-goettingen.de These compounds are accessible through the cyclization of β-cyclopropyl-modified β-alanines (β-CMAs). uni-goettingen.de The β-CMAs, which can be prepared from this compound derivatives, serve as direct precursors to the corresponding 4-spirocyclopropanated-2-azetidinones. uni-goettingen.de

While direct [2+2] cycloaddition of methyl 2-chloro-2-cyclopropylideneacetate with chlorosulfonyl isocyanate (CSI) has been shown to be unsuccessful, the cyclization of β-alanine derivatives represents a viable pathway. uni-goettingen.de The β-lactam ring is a valuable synthon in organic chemistry, and its fusion with a cyclopropane ring offers novel structural motifs for synthetic and medicinal exploration. mdpi.comresearchgate.netderpharmachemica.com

A remarkable application of this compound derivatives is the facile, one-pot synthesis of 1-azaspiropentane-2-carboxamides. researchgate.netresearchgate.net These compounds represent a novel class of α-amino acid amides. The synthesis starts with methyl 2-chloro-2-cyclopropylideneacetate, which undergoes an addition reaction with a primary amine. researchgate.netscispace.com Subsequent treatment with a base, such as sodium hydride in the presence of another equivalent of a primary amine or ammonia, triggers an intramolecular cyclization to form the azaspiropentanecarboxamide structure. researchgate.netresearchgate.net

The reaction proceeds with moderate to good yields (27-59%) for the amides, whereas the corresponding esters are obtained in poor yields. researchgate.netresearchgate.net These novel α-amino acid amides are surprisingly stable and can be used in further peptide synthesis. researchgate.net

Table 2: Synthesis of 1-Azaspiropentane-2-carboxamides

Entry Starting Material Reagents Product Yield

Data sourced from studies on the synthesis of 1-azaspiropentane-2-carboxamides. researchgate.netresearchgate.net

Formation of Cyclobutene-Annelated Pyrimidinones (B12756618)

A significant application of this compound derivatives in complex organic synthesis is the formation of cyclobutene-annelated pyrimidinones. These structures serve as valuable building blocks, which can undergo further transformations such as thermal ring-opening and cycloaddition reactions to generate diverse heterocyclic scaffolds. researchgate.netuni-goettingen.de

The synthesis of these pyrimidinones is efficiently achieved through a domino reaction sequence starting from a derivative of this compound, namely methyl 2-chloro-2-cyclopropylideneacetate. researchgate.netsorbonne-universite.fr The process is initiated by the reaction of this chloro-ester with various amidines or related compounds like S-methylisothiourea in the presence of a base, such as triethylamine (B128534) (Et3N), in a solvent like dioxane. researchgate.net

The proposed reaction mechanism proceeds through several key steps:

Michael Addition: The amidine nitrogen atom acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester system of methyl 2-chloro-2-cyclopropylideneacetate. researchgate.net

Intramolecular Nucleophilic Substitution: The resulting enolate undergoes an intramolecular substitution, where the chloride is displaced by the other nitrogen of the amidine moiety.

Cyclopropyl (B3062369) to Cyclobutyl Ring Enlargement: This step involves a characteristic rearrangement of the cyclopropylmethyl cation intermediate, leading to the formation of a more stable four-membered cyclobutene (B1205218) ring. acs.org

Cyclization and Elimination: The sequence is concluded by cyclization and the elimination of methanol (B129727) to yield the final cyclobutene-annelated pyrimidinone product. researchgate.net

This one-pot synthesis provides a facile and efficient route to 2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-ones with yields ranging from moderate to good. researchgate.netuni-goettingen.de

Table 1: Synthesis of Cyclobutene-Annelated Pyrimidinones from Methyl 2-chloro-2-cyclopropylideneacetate and Amidines

Amidine Reactant (Ar-C(NH)NH₂) Product (2-Aryl-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one) Yield (%)
Benzamidine (Ar = Phenyl) 2-Phenyl-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one 83%
4-Methoxybenzamidine (Ar = 4-Methoxyphenyl) 2-(4-Methoxyphenyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one 79%
4-Chlorobenzamidine (Ar = 4-Chlorophenyl) 2-(4-Chlorophenyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one 81%
4-Methylbenzamidine (Ar = 4-Tolyl) 2-(4-Tolyl)-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one 79%
S-Methylisothiourea 2-(Methylthio)-2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one 43%

Data sourced from de Meijere, et al. researchgate.net

Intermediates in Natural Product Total Synthesis

Derivatives of this compound have proven to be versatile intermediates in the synthesis of complex molecules, including analogues of naturally occurring compounds. uni-goettingen.decolab.ws Their unique reactivity allows for the construction of spirocyclopropane-containing scaffolds, which are of interest in medicinal chemistry. colab.ws A notable example is the use of methyl 2-chloro-2-cyclopropylideneacetate as a starting point for the synthesis of spirocyclopropanated tryptophan analogues. uni-goettingen.decolab.ws

The synthesis begins with the addition of indole to the highly reactive Michael acceptor, methyl 2-chloro-2-cyclopropylideneacetate. This reaction readily proceeds to form methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate in high yield. uni-goettingen.decolab.ws This key intermediate, which now incorporates the indole nucleus attached to a cyclopropane ring, can be further elaborated into a racemic tryptophan analogue. The transformation involves a two-step sequence:

Azide Substitution: The chloride is displaced by a nucleophilic azide source, such as sodium azide, often under phase-transfer catalysis conditions. uni-goettingen.de

Reduction: The resulting azido (B1232118) ester is then reduced to the corresponding primary amine, yielding the spirocyclopropanated tryptophan methyl ester. uni-goettingen.de

This novel tryptophan analogue serves as a crucial building block for synthesizing more complex, biologically relevant heterocyclic systems. For instance, it can undergo a Pictet-Spengler reaction with various aldehydes (e.g., p-anisaldehyde or piperonal) to construct spirocyclopropane analogues of alkaloids and other pharmacologically important molecules. uni-goettingen.decolab.ws This strategy highlights the utility of this compound derivatives in creating complex molecular architecture by introducing a rigid cyclopropane ring adjacent to a key biological motif. nih.gov

Table 2: Synthesis of a Spirocyclopropanated Tryptophan Analogue

Step Reactants Product Yield
1. Michael Addition Indole, Methyl 2-chloro-2-cyclopropylideneacetate Methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate 85%
2. Azide Substitution & Reduction Methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate, NaN₃; then Reduction Racemic Spirocyclopropanated Tryptophan Analogue 90% (over two steps)

Data sourced from Limbach, et al. and Dalai, S. uni-goettingen.decolab.ws


Natural Occurrence and Biosynthetic Considerations of Cyclopropylidene/cyclopropyl Derivatives

Identification of Naturally Occurring Cyclopropene (B1174273)/Cyclopropyl (B3062369) Fatty Acids

Cyclopropane (B1198618) fatty acids (CPFAs) and their unsaturated counterparts, cyclopropene fatty acids, represent a significant class of naturally occurring lipids. wikipedia.org These fatty acids are characterized by the presence of a cyclopropane or cyclopropene ring along the acyl chain.

One of the most well-known CPFAs is dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid), which has been identified in various higher plants, bacteria, and trypanosomatids. frontiersin.org Another prominent example is lactobacillic acid (cis-11,12-methyleneoctadecanoic acid), first discovered in Lactobacillus species. nih.govnih.gov These CPFAs have also been detected in the human diet, particularly in cow's milk, dairy products, and bovine meat, likely originating from the use of silage in animal feed where they are produced by lactic acid bacteria. nih.gov

The seed oil of the lychee fruit (Litchi chinensis) is unusually rich in CPFAs, containing nearly 40% of these compounds in the form of triglycerides. wikipedia.org Other plant sources include cottonseed oil, which contains lower levels of cyclopropene fatty acids like malvalic acid and sterculic acid . wikipedia.org

Marine organisms, particularly sponges, are also a source of unique CPFAs. nih.gov For instance, 19,20-methylenehexacosanoic acid was identified in the sponge Calyx niceansis, and the sponge Amphimedon sp. contains 10,11-methyleneheptacosa-5,9-dienoic acid, which has shown inhibitory activity against topoisomerase I. nih.gov More recently, novel CPFAs such as 17-methyl-trans-4,5-methyleneoctadecanoic acid , 18-methyl-trans-4,5-methylenenonadecanoic acid , and 17-methyl-trans-4,5-methylenenonadecanoic acid were characterized from the phospholipids (B1166683) of the Caribbean sponge Pseudospongosorites suberitoides. nih.gov A brominated diunsaturated cyclopropyl fatty acid with a trans-cyclopropane ring, known as majusculoic acid , was isolated from a cyanobacterial mat and exhibited antifungal properties. nih.gov

The biological role of these fatty acids is often associated with adapting cell membranes to environmental stressors such as changes in pH, temperature, and osmotic pressure. frontiersin.orgavantiresearch.com In some pathogenic bacteria, like Mycobacterium tuberculosis, cyclopropanated mycolic acids are thought to play a role in the persistence and virulence of the pathogen. avantiresearch.com

Naturally Occurring Cyclopropyl/Cyclopropene Fatty AcidNatural Source(s)
Dihydrosterculic acidHigher plants, Bacteria, Trypanosomatids, Cow's milk
Lactobacillic acidLactobacillus species, Cow's milk, Dairy products
Malvalic acidCottonseed oil, Malvaceae species
Sterculic acidSterculia foetida seed oil, Cottonseed oil
19,20-Methylenehexacosanoic acidCalyx niceansis (Sponge)
10,11-Methyleneheptacosa-5,9-dienoic acidAmphimedon sp. (Sponge)
17-Methyl-trans-4,5-methyleneoctadecanoic acidPseudospongosorites suberitoides (Sponge)
18-Methyl-trans-4,5-methylenenonadecanoic acidPseudospongosorites suberitoides (Sponge)
17-Methyl-trans-4,5-methylenenonadecanoic acidPseudospongosorites suberitoides (Sponge)
Majusculoic acidCyanobacterial mat

Enzymatic Pathways Leading to Cyclopropyl-Containing Metabolites

Nature employs diverse enzymatic strategies to synthesize the cyclopropane ring. rsc.org These biosynthetic pathways can be broadly categorized based on their reaction mechanisms and the origin of the carbon atom that completes the three-membered ring. rsc.org

A primary pathway for the formation of cyclopropane fatty acids involves the transfer of a methylene (B1212753) group from a donor molecule to the double bond of an unsaturated fatty acid precursor. wikipedia.org The most common methylene donor is S-adenosylmethionine (SAM). wikipedia.org This reaction is catalyzed by a class of enzymes known as cyclopropane-fatty-acyl-phospholipid synthases (CPFAS). frontiersin.orgwikipedia.org The proposed mechanism involves the transfer of a methyl group from SAM to the alkene bond of the fatty acid, which is typically an acyl chain on a phospholipid. This is followed by the deprotonation of the newly attached methyl group, leading to a ring-closure reaction that forms the cyclopropane ring. wikipedia.org Studies have successfully expressed cyclopropane fatty acid synthases from E. coli and cotton in tobacco plants, resulting in the production of dihydrosterculic acid. frontiersin.org

Beyond fatty acids, enzymatic cyclopropanation is also observed in the biosynthesis of other classes of natural products, such as alkaloids. nih.gov For example, in the biosynthesis of the complex ergot alkaloid cycloclavine , which contains a cyclopropyl moiety, a specific enzyme catalyzes a rearrangement of the chanoclavine-I intermediate to form the three-membered ring. nih.gov This pathway was successfully reconstituted in a yeast-based expression system. nih.gov

The biosynthesis of cyclopropane rings can proceed through various key intermediates, including carbocations, carbanions, or carbon radicals. rsc.org The enzymatic environment dictates the specific mechanism and ensures the high stereoselectivity often observed in these natural products. marquette.edu In some cases, the metabolism of compounds containing a cyclopropylamine (B47189) moiety, such as in certain drugs, can be mediated by cytochrome P450 (CYP) enzymes, leading to ring-opened intermediates. hyphadiscovery.com This highlights the enzymatic machinery that can both form and metabolize the cyclopropane ring.

CompoundPrecursorKey Enzyme Class/EnzymeKey Substrate/CofactorOrganism Type
Cyclopropane Fatty AcidsUnsaturated Fatty AcidsCyclopropane-fatty-acyl-phospholipid synthase (CPFAS)S-adenosylmethionine (SAM)Bacteria, Plants
CycloclavineChanoclavine-IRearrangement enzymeNot specifiedFungi
Mycolic Acids (cyclopropanated)Unsaturated Mycolic AcidsNot specifiedS-adenosylmethionine (SAM)Bacteria (M. tuberculosis)

Q & A

Q. What are the common synthetic routes for 2-cyclopropylideneacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via hydrolysis or decarboxylation of its ester derivatives. For example, methyl 2-chloro-2-cyclopropylideneacetate (a precursor) undergoes nucleophilic substitution under alkaline conditions to yield the carboxylic acid . Reaction optimization involves controlling pH (e.g., using NaOH or KOH) and temperature (50–80°C) to avoid side reactions like cyclopropane ring opening. Yields >70% are achievable when using anhydrous solvents (e.g., THF) to minimize hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies protons on the cyclopropane ring (δ 1.2–1.8 ppm) and the acidic α-proton (δ 3.2–3.5 ppm). 13^{13}C NMR confirms the carboxylic carbon (δ 170–175 ppm) and cyclopropane carbons (δ 10–25 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak [M+H]+^+ at m/z 127.06 (C5_5H6_6O2_2) .
  • IR : A strong absorption band at 1700–1720 cm1^{-1} confirms the carbonyl group .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : The compound is sensitive to light and moisture. Storage in amber vials under inert gas (N2_2 or Ar) at –20°C prevents degradation. Accelerated stability studies show <5% decomposition over 6 months under these conditions. Avoid prolonged exposure to oxidizing agents (e.g., KMnO4_4), which cleave the cyclopropane ring .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [2+2] cycloadditions?

  • Methodological Answer : The strained cyclopropane ring and electron-deficient double bond facilitate [2+2] cycloadditions with alkenes. Computational studies (DFT) reveal a low activation barrier (~15 kcal/mol) for reactions with ethylene, forming bicyclic lactones. Experimental validation uses UV light (λ = 254 nm) to initiate the reaction, with stereoselectivity controlled by steric effects of substituents on the dienophile .

Q. How can computational modeling predict the acid dissociation constant (pKa) of this compound?

  • Methodological Answer : The pKa (~2.8) is predicted using quantum mechanical calculations (e.g., COSMO-RS or DFT). ACD/Labs Percepta software calculates the deprotonation energy of the carboxylic group, accounting for the electron-withdrawing effect of the cyclopropane ring. Experimental validation via potentiometric titration in aqueous ethanol (50% v/v) aligns with computational results (error margin ±0.2) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial activity data (e.g., MIC values) often arise from variations in assay conditions (pH, bacterial strain). Reproducible protocols recommend:
  • Standardizing broth microdilution methods (CLSI guidelines).
  • Cross-validating results with orthogonal techniques (e.g., agar diffusion).
  • Comparing with structurally similar controls (e.g., cyclopropane-free analogs) .

Q. How does the steric strain of the cyclopropane ring influence the compound’s reactivity in nucleophilic acyl substitutions?

  • Methodological Answer : The ring’s angle strain increases electrophilicity at the carbonyl carbon, accelerating reactions with amines (e.g., to form amides). Kinetic studies show a 3-fold rate enhancement compared to non-cyclopropane analogs. Steric hindrance from the ring, however, reduces yields with bulky nucleophiles (e.g., tert-butylamine), necessitating optimized solvent systems (e.g., DMF with catalytic DMAP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylideneacetic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylideneacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.